1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)-
Overview
Description
(+)-1-(2,2-Diethoxyethyl)-3-(4-methylphenyl)aminocarbonylmethyl-3-(N’-(4-methylphenyl)ureido)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(2,2-Diethoxyethyl)-3-(4-methylphenyl)aminocarbonylmethyl-3-(N’-(4-methylphenyl)ureido)indolin-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(+)-1-(2,2-Diethoxyethyl)-3-(4-methylphenyl)aminocarbonylmethyl-3-(N’-(4-methylphenyl)ureido)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+)-1-(2,2-Diethoxyethyl)-3-(4-methylphenyl)aminocarbonylmethyl-3-(N’-(4-methylphenyl)ureido)indolin-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (+)-1-(2,2-Diethoxyethyl)-3-(4-methylphenyl)aminocarbonylmethyl-3-(N’-(4-methylphenyl)ureido)indolin-2-one include other indolin-2-one derivatives with varying substituents. These compounds may share similar biological activities and chemical properties.
Uniqueness
The uniqueness of (+)-1-(2,2-Diethoxyethyl)-3-(4-methylphenyl)aminocarbonylmethyl-3-(N’-(4-methylphenyl)ureido)indolin-2-one lies in its specific structure and the combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
1H-Indole-3-acetamide derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound, 1H-Indole-3-acetamide, 1-(2,2-diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-, (+)- , has garnered attention for its potential therapeutic applications. This article provides an overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Antihyperglycemic Activity
Several studies have demonstrated the antihyperglycemic potential of indole-3-acetamides. A study synthesized various derivatives and evaluated their ability to inhibit the α-amylase enzyme, a key player in carbohydrate metabolism. The most active compounds displayed IC50 values ranging from 1.09 ± 0.11 μM to 2.84 ± 0.1 μM , with the compound exhibiting the highest activity being closely related to the structure of the target compound .
Compound | IC50 (μM) | Activity Type |
---|---|---|
15 | 1.09 ± 0.11 | α-Amylase Inhibition |
Standard | 0.92 ± 0.4 | Acarbose |
Antioxidant Activity
The antioxidant properties were assessed using DPPH and ABTS radical scavenging assays. The synthesized indole-3-acetamides showed promising results in scavenging reactive oxygen species (ROS), with IC50 values ranging from 0.35 ± 0.1 μM to 2.19 ± 0.08 μM for ABTS and 0.81 ± 0.25 μM to 2.75 ± 0.03 μM for DPPH .
The mechanism through which these compounds exert their effects may involve interaction with specific enzymes and pathways related to glucose metabolism and oxidative stress response. For instance, molecular docking studies indicated that certain derivatives bind effectively to the active site of α-amylase, suggesting a competitive inhibition mechanism .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the phenyl rings significantly impacted biological activity. For example:
- Compounds with para-substituted methyl groups showed varied inhibitory effects compared to unsubstituted analogs.
- The positioning of substituents on the indole ring also influenced both α-amylase inhibition and antioxidant capacity.
Study on Gut Microbiota Interaction
Recent research highlighted the role of indole derivatives in modulating gut microbiota and their implications in metabolic disorders. Indole-3-acetamide was shown to influence pathways related to inflammation and oxidative stress in animal models, providing insights into its potential therapeutic applications in conditions like diabetes and metabolic syndrome .
Enzymatic Conversion Studies
Another significant finding involved the enzymatic conversion of indole-3-acetamide into indole-3-acetic acid (IAA), a well-known phytohormone that plays a crucial role in plant growth and development. This conversion was catalyzed by indole-3-acetamide hydrolase (IaaH), emphasizing the compound's relevance not only in medicinal chemistry but also in agricultural applications .
Properties
IUPAC Name |
2-[1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPMNSDISYEBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.